REACTION_CXSMILES
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[CH:1]1(N=C=NC2CCCCC2)CCCC[CH2:2]1.[CH3:16][C:17]1[S:21][C:20]([C:22]([OH:24])=[O:23])=[CH:19][CH:18]=1.C(O)C.CN(C1C=CC=CN=1)C>ClCCl>[CH3:16][C:17]1[S:21][C:20]([C:22]([O:24][CH2:1][CH3:2])=[O:23])=[CH:19][CH:18]=1
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Name
|
|
Quantity
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15.9 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(S1)C(=O)O
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Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0.86 g
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Type
|
reactant
|
Smiles
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CN(C)C1=NC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the suspension stirred at room temperature for 20 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting white precipitate was removed by filtration
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Type
|
WASH
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Details
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The filtrate was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
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Details
|
The residue was purified by bulb-to-bulb distillation (bp=95° C., 3 mm Hg)
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |